Methyl 4-bromo-5-methylthiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-methylthiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-5-methylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 5-methylthiophene-2-carboxylic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.
Reduction Products: Thiol derivatives are commonly formed through reduction.
Scientific Research Applications
Methyl 4-bromo-5-methylthiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is employed in the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in substitution and addition reactions. The thiophene ring’s aromaticity also contributes to its stability and reactivity in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromothiophene-2-carboxylate
- Methyl 4-chloro-5-methylthiophene-2-carboxylate
- Methyl 4-bromo-5-ethylthiophene-2-carboxylate
Uniqueness
Methyl 4-bromo-5-methylthiophene-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the thiophene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and material science research .
Properties
IUPAC Name |
methyl 4-bromo-5-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUJLTFSPCLOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594903 | |
Record name | Methyl 4-bromo-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237385-15-8 | |
Record name | Methyl 4-bromo-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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